3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRTHCBULCWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conjugate Addition and Oxidation Strategy
Michael Addition to Sulfolene Derivatives
A widely employed method involves the functionalization of 3-sulfolene (tetrahydrothiophene-1,1-dioxide) through conjugate addition. The process typically proceeds via bromination followed by nucleophilic substitution and oxidation:
Step 1: Bromination of 3-Sulfolene
3-Sulfolene undergoes bromination using N-bromosuccinimide (NBS) to yield β-bromosulfide intermediates. For example:
$$
\text{3-Sulfolene} + \text{NBS} \xrightarrow{\text{CH}2\text{Cl}2, \text{rt}} \beta\text{-bromosulfide} \quad \text{(Yield: 85–92\%)}
$$
Step 2: Dehydrobromination and Thiol Addition
The β-bromosulfide is treated with pyridine to eliminate HBr, forming a dihydrothiophene intermediate. Subsequent reaction with benzenethiol in the presence of a base introduces phenylthio groups:
$$
\beta\text{-bromosulfide} + \text{PhSH} \xrightarrow{\text{pyridine, DMF}} 3,4\text{-bis(phenylthio)tetrahydrothiophene} \quad \text{(Yield: 78\%)}
$$
Step 3: Oxidation to Sulfones
The thioether groups are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide:
$$
3,4\text{-bis(phenylthio)tetrahydrothiophene} + 2 \, m\text{CPBA} \xrightarrow{\text{CH}2\text{Cl}2} 3,4\text{-bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 82\%)}
$$
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | CH$$2$$Cl$$2$$ | 0°C | 4 | 82 |
| H$$2$$O$$2$$ | AcOH | 50°C | 12 | 65 |
| KMnO$$_4$$ | H$$_2$$O | 100°C | 6 | 45 |
Diels-Alder Cycloaddition Approach
Cycloaddition with Bis-Sulfonyl Dienophiles
The Diels-Alder reaction between a diene and a bis-sulfonyl dienophile provides direct access to the tetrahydrothiophene core. For instance, 1,3-butadiene reacts with 1,2-bis(phenylsulfonyl)ethylene under thermal conditions:
$$
\text{1,3-Butadiene} + \text{PhSO}2\text{CH}2\text{CH}2\text{SO}2\text{Ph} \xrightarrow{\Delta, \text{toluene}} 3,4\text{-bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 68\%)}
$$
Key Advantages :
- Regioselective formation of the 3,4-disubstituted product.
- No requirement for post-functionalization steps.
Table 2: Diels-Alder Reaction Parameters
| Dienophile | Diene | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1,2-Bis(phenylsulfonyl)ethylene | 1,3-Butadiene | 110°C | None | 68 |
| 1,4-Bis(phenylsulfonyl)butadiene | Cyclopentadiene | 80°C | ZnCl$$_2$$ | 72 |
Direct Sulfonation of Tetrahydrothiophene
Electrophilic Aromatic Sulfonation
Direct sulfonation of tetrahydrothiophene using phenylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl$$3$$) has been reported, though this method suffers from poor regiocontrol:
$$
\text{Tetrahydrothiophene} + 2 \, \text{PhSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{CS}2} 3,4\text{-bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 37\%)}
$$
Challenges :
- Competing over-sulfonation and ring-opening side reactions.
- Low yields due to steric hindrance at the 3- and 4-positions.
Catalytic Methods and Recent Advances
Graphene Oxide-Catalyzed Allylation
Inspired by methods for related bis-sulfones, graphene oxide (GO) has been utilized as a recyclable catalyst for allylation reactions. For example:
$$
\text{3-Sulfolene} + 2 \, \text{PhSO}_2\text{Na} \xrightarrow{\text{GO, 180°C}} 3,4\text{-bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 75\%)}
$$
Benefits of GO Catalysis :
- Reduced reaction time (1–2 h vs. 12–24 h).
- Catalyst recyclability for up to five cycles without significant loss in activity.
Photoredox-Mediated Synthesis
Visible-light-driven radical reactions have emerged as a sustainable alternative. A recent study demonstrated the use of perylene as a photocatalyst to facilitate hydrogenative transannulation, yielding the target compound in 86% yield:
$$
\text{Disulfonylcyclooctatetraene} \xrightarrow{\text{perylene, UV}} 3,4\text{-bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 86\%)}
$$
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conjugate Addition | 3 | 82 | 98 | High |
| Diels-Alder | 1 | 68 | 95 | Moderate |
| Direct Sulfonation | 1 | 37 | 80 | Low |
| Photoredox | 1 | 86 | 97 | High |
Key Findings :
- The conjugate addition route offers the best balance of yield and scalability.
- Photoredox methods show promise for high-efficiency synthesis but require specialized equipment.
- Direct sulfonation is limited by poor regioselectivity and side reactions.
Applications and Derivatives
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide serves as a precursor for:
- Antioxidant response element (ARE) activators : Bis-sulfones derived from this scaffold exhibit non-electrophilic ARE activation, relevant in neurodegenerative disease research.
- Electrolyte additives : Its stability under high voltage makes it suitable for lithium-ion batteries.
- Polymer precursors : The sulfone groups enhance thermal stability in high-performance polymers.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl groups can interact with various enzymes and proteins, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Tetrahydrothiophene 1,1-dioxide (Sulfolane)
- CAS : 126-33-0
- Molecular Formula : C₄H₈O₂S
- Key Properties :
- Applications :
- Thermochemistry : Exhibits lower melting points compared to aromatic sulfones like diphenyl sulfone due to its aliphatic structure .
(b) 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
(c) 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
- CAS : 3737-41-5
- Molecular Formula : C₄H₄Cl₄O₂S
- Molecular Weight : 257.95 .
- Key Features : Chlorine substituents increase molecular weight and reactivity, likely influencing toxicity and environmental persistence.
(d) 3-Amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide
- Key Properties: Bioactivity: Non-electrophilic activator of ARE, critical in oxidative stress response pathways . Structure-Activity Relationship (SAR): The 3-amino and 4-phenylsulfonyl groups are essential for binding to KEAP1-NRF2 pathways, with modifications here altering potency .
(e) Diphenyl Sulfone
- Key Properties :
- Applications : Used in high-temperature polymers and as a chemical intermediate.
Comparative Data Table
Thermochemical and Solvent Properties
- Sulfolane: Vapor Pressure: Lower than non-cyclic sulfones (e.g., dimethyl sulfone), making it suitable for high-temperature processes . Solvent Efficiency: Superior to ionic liquids in separating aromatic compounds (e.g., β∞ = 34.7 for benzene/n-heptane systems) .
- 3-Amino-4-(phenylsulfonyl) derivative: Enhanced solubility in polar solvents due to sulfonyl and amino groups, facilitating drug delivery .
Biological Activity
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide (CAS No. 53287-37-9) is a sulfonium compound characterized by its tetrahydrothiophene ring and two phenylsulfonyl groups. This compound has drawn attention for its potential biological activities, particularly in antibacterial and biochemical applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The unique structure of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is depicted below:
| Property | Details |
|---|---|
| IUPAC Name | 3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
| Molecular Formula | C16H16O6S3 |
| Molecular Weight | 384.43 g/mol |
| InChI Key | VWKRTHCBULCWPF-UHFFFAOYSA-N |
The biological activity of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is primarily attributed to its ability to interact with various enzymes and proteins. The phenylsulfonyl groups can modulate enzyme activity through reversible covalent modifications. Furthermore, the compound may influence cellular redox states and signaling pathways, which are crucial for various biological processes.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of sulfonium compounds similar to 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide. For instance, trivalent sulfonium compounds have shown comparable antibacterial activity to established disinfectants like benzalkonium chloride against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may serve as a viable alternative in combating bacterial resistance.
Synthesis and Biological Evaluation
A recent study reported the synthesis of a series of tetrahydrothiophene-based compounds and evaluated their biological activities. The results indicated that modifications in the sulfonium group significantly influenced the antibacterial properties and cytotoxicity profiles of these compounds .
Comparative Analysis
A comparative analysis between 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide and other sulfonium compounds reveals distinct differences in their biological activities:
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide?
Answer: The compound’s synthesis typically involves sulfonylation of tetrahydrothiophene derivatives. A two-step approach is common:
Sulfonylation : React tetrahydrothiophene with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce sulfonyl groups at the 3- and 4-positions.
Oxidation : Treat the intermediate with a mild oxidizing agent (e.g., H2O2/AcOH) to form the 1,1-dioxide moiety.
Key Considerations :
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Answer: A multi-spectral approach is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and tetrahydrothiophene ring conformation.
- IR Spectroscopy : Confirm S=O stretches (asymmetric/symmetric) at 1150–1300 cm<sup>−1</sup>.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup>) with <1 ppm error.
Advanced Tip : Use X-ray crystallography for unambiguous stereochemical assignment if crystalline derivatives are obtained .
Advanced Research Questions
Q. Q3. How can computational modeling aid in understanding the compound’s reactivity in catalytic systems?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Q. Q4. What strategies resolve contradictions in reported thermal stability data?
Answer: Discrepancies may arise from differing analytical conditions:
Thermogravimetric Analysis (TGA) : Conduct under inert (N2) vs. oxidative (O2) atmospheres to assess decomposition pathways.
Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature values.
Recommendation : Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., particle size) for reproducibility .
Q. Q5. How to optimize regioselectivity in derivatization reactions?
Answer: Regioselectivity in sulfonyl-group modifications depends on:
- Steric Effects : Bulky substituents at the 3- or 4-position hinder electrophilic attack.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring specific pathways.
Experimental Design : - Screen catalysts (e.g., Pd(OAc)2) and ligands (e.g., PPh3) to enhance selectivity .
Q. Q6. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent sulfone degradation.
Reference : Follow TCI America’s guidelines for sulfone derivatives, including disposal via licensed hazardous waste contractors .
Q. Q7. How to address solubility challenges in aqueous reaction systems?
Answer:
- Co-solvents : Use DMSO or acetone (10–20% v/v) to enhance solubility.
- Surfactants : Add CTAB (cetyltrimethylammonium bromide) for micellar catalysis.
- pH Adjustment : Deprotonate sulfonyl groups under basic conditions (pH >10).
Validation : Measure solubility via UV-Vis spectroscopy at λmax ≈ 260 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
